molecular formula C17H8Cl2F3N3S B3037254 2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-54-7

2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3037254
CAS RN: 477848-54-7
M. Wt: 414.2 g/mol
InChI Key: DKFUDVUQOJWFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H8Cl2F3N3S and its molecular weight is 414.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound exhibits marked inhibition against certain cancer cell lines, indicating potential in anticancer activities. For instance, a closely related compound showed significant inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020).

Synthesis and Characterization

The synthesis of various derivatives of this compound has been a subject of study, highlighting the compound's chemical versatility and potential for diverse biological activities. For example, the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives has been documented, showcasing the compound's adaptability in medicinal chemistry (Xu Li-feng, 2011).

Molecular Structure Analysis

Studies have focused on the detailed molecular structure of related compounds, which is crucial for understanding their biological activity and interaction with biological targets. For example, the crystal structure of a related compound was determined, providing insights into its potential interactions and biological activities (Ju Liu et al., 2012).

Microwave-Assisted Synthesis

Advancements in synthetic methods, such as microwave-assisted synthesis, have been explored to efficiently produce derivatives of this compound. This method demonstrates the potential for rapid and efficient production of these compounds, which is crucial for medicinal and pharmaceutical applications (M. Shaaban, 2008).

Green Chemistry Approaches

Research also includes the development of environmentally friendly synthesis methods, like using polyethylene glycol-400, highlighting the move towards sustainable and green chemistry in pharmaceutical synthesis (S. Konda et al., 2022).

Development of Novel Derivatives

Continued research has led to the synthesis of new derivatives, expanding the potential applications of this compound in various fields of medicine and pharmacology. This includes exploring different substituents and structural modifications to enhance biological activity or specificity (Badr Jismy et al., 2018).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3N3S/c18-10-4-3-9(6-11(10)19)12-8-16-23-13(14-2-1-5-26-14)7-15(17(20,21)22)25(16)24-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFUDVUQOJWFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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